molecular formula C11H13N3O3 B1530549 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine CAS No. 1301214-65-2

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine

Cat. No.: B1530549
CAS No.: 1301214-65-2
M. Wt: 235.24 g/mol
InChI Key: OMHWRPXRSLOMDS-UHFFFAOYSA-N
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Description

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidants and Spin Probes

Nitroxyl radicals, derivatives related to the piperidine structure in 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, are recognized for their applications as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. Their functionality is influenced by their structural makeup, including the presence of unpaired electrons which interact with other radicals and reductants. A study by Kinoshita et al. (2009) highlighted the development of nitroxyl radicals with improved stability towards ascorbic acid reduction, indicating potential for new antioxidants and imaging agents (Kinoshita et al., 2009).

Metabolic Stability

Rančić et al. (2023) investigated the metabolic stability of tetraethyl-substituted nitroxides in rat liver microsomes, focusing on structural features conducive to stability. This work aids in the design of more stable probes for in vivo electron paramagnetic resonance (EPR) imaging, suggesting that the metabolic stability of nitroxides can be enhanced by strategic structural modifications (Rančić et al., 2023).

Corrosion Inhibition

Research by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces utilized quantum chemical calculations and molecular dynamics simulations. This study underscores the potential of piperidine-based molecules in protecting metals from corrosion, with implications for industrial applications (Kaya et al., 2016).

Drug Development and Synthesis

Piperidine derivatives, similar to those related to this compound, have been synthesized for various medicinal applications. Bakhite et al. (2014) synthesized pyridine derivatives displaying significant insecticidal activity, demonstrating the utility of such compounds in developing new agricultural chemicals (Bakhite et al., 2014).

Nitroxides in Biology and Medicine

Nitroxides, including piperidine-based derivatives, have been explored for their roles as antioxidants and anticancer drugs. They exhibit unique properties such as mimicking superoxide dismutase (SOD) activity and scavenging reactive free radicals, highlighting their therapeutic potential against oxidative stress and various cancers (Lewandowski & Gwoździński, 2017).

Biochemical Analysis

Biochemical Properties

5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the piperidine ring may facilitate binding to specific protein targets, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the nitro group in this compound can undergo reduction, leading to the generation of reactive species that can modify proteins and nucleic acids. These modifications can alter the function and stability of the target molecules, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic processes. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction and oxidation reactions, leading to the formation of various metabolites. These metabolic processes can influence the levels of key metabolites and the overall metabolic flux within cells. Additionally, this compound may affect the activity of enzymes involved in detoxification and oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can affect its stability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production .

Properties

IUPAC Name

(5-nitropyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHWRPXRSLOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 5-nitropyridine-2-carboxylate (182 g, 1 mol) was refluxed in piperidine (250 mL) for 1 hour. The reaction mixture was concentrated in vacuo to give crude 5-nitro-2-(piperidin-1-ylcarbonyl)pyridine, which was used for the next stage without additional purification.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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